molecular formula C23H48O6 B14259875 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL CAS No. 160510-45-2

16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL

Cat. No.: B14259875
CAS No.: 160510-45-2
M. Wt: 420.6 g/mol
InChI Key: UXHOARXPZQCGAP-UHFFFAOYSA-N
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Description

16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is a complex organic compound belonging to the class of polyethylene glycols These compounds are characterized by their repeating ethylene oxide units, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL typically involves the polymerization of ethylene oxide in the presence of a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and structure are achieved. The reaction can be represented as follows:

n C2H4O+InitiatorPolyethylene glycol derivative\text{n C}_2\text{H}_4\text{O} + \text{Initiator} \rightarrow \text{Polyethylene glycol derivative} n C2​H4​O+Initiator→Polyethylene glycol derivative

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts and initiators. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols.

Scientific Research Applications

16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a solvent or reagent in various chemical reactions and processes.

    Biology: Employed in the study of biomolecule interactions and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s polyethylene glycol backbone allows it to interact with various biological molecules, facilitating processes such as drug delivery and molecular recognition. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15-Pentaoxaheptadecan-1-ol: Another polyethylene glycol derivative with a shorter chain length.

    3,6,9,12,15-Pentaoxatricosan-1-ol: A similar compound with a different molecular structure and properties.

Uniqueness

16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.

Properties

CAS No.

160510-45-2

Molecular Formula

C23H48O6

Molecular Weight

420.6 g/mol

IUPAC Name

2-[2-[2-[2-(2-tridecan-4-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H48O6/c1-3-5-6-7-8-9-10-12-23(11-4-2)29-22-21-28-20-19-27-18-17-26-16-15-25-14-13-24/h23-24H,3-22H2,1-2H3

InChI Key

UXHOARXPZQCGAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCC)OCCOCCOCCOCCOCCO

Origin of Product

United States

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